molecular formula C11H8N2O4 B1423822 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde CAS No. 885274-46-4

2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde

Cat. No. B1423822
CAS RN: 885274-46-4
M. Wt: 232.19 g/mol
InChI Key: MBWREJUWQSAKCM-UHFFFAOYSA-N
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Description

The compound “2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen). The molecule also contains a 3-methyl-4-nitrophenyl group and a carbaldehyde group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or through the reaction of appropriate precursors .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxazole ring, the nitro group, and the carbaldehyde group. Each of these functional groups can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro group and the potentially polar carbaldehyde group could influence its solubility in various solvents .

Scientific Research Applications

Subheading: Photorearrangements in Aryl Oxazoles

A study by Maeda and Kojima (1977) investigated the photorearrangements of various aryl oxazoles, including compounds similar to 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde. They classified these rearrangements into two types: Type A, involving the interchange of two adjacent ring atoms, and Type B, involving the exchange of positions 2 and 4, or 3 and 5. The study provides insight into the reaction mechanisms and structural transformations of aryl oxazoles upon irradiation, which could be pertinent to understanding the behavior of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde under similar conditions (Maeda & Kojima, 1977).

Synthesis and Characterization of Triazolyl Pyrazole Derivatives

Subheading: Synthesis of Triazolyl Pyrazole Derivatives as Antimicrobial Agents

Research by Bhat et al. (2016) involved synthesizing a series of compounds related to 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde. They created 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds. These compounds exhibited antimicrobial activities and moderate to good antioxidant activities, suggesting potential applications in medical and pharmaceutical research (Bhat et al., 2016).

Synthesis of Furan Derivatives

Subheading: Synthesis and Condensation Reactions of Heteroaromatic Aldehydes

A study by Saikachi et al. (1979) explored the reaction of heteroaromatic aldehydes, such as those structurally related to 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde, with isocyanides. The reaction produced 5-substituted oxazoles, demonstrating a potential pathway for synthesizing derivatives of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde. This research contributes to the broader understanding of condensation reactions involving similar compounds (Saikachi et al., 1979).

Mechanism of Action

Target of Action

Compounds with similar structures, such as fenitrothion , are known to target enzymes involved in nerve impulse transmission .

Biochemical Pathways

Similar compounds have been shown to affect pathways related to nerve impulse transmission . The downstream effects of these changes can include altered signal transduction and potential neurotoxicity.

Result of Action

Similar compounds have been shown to cause changes in nerve impulse transmission, potentially leading to neurotoxic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the development of new materials or pharmaceuticals .

properties

IUPAC Name

2-(3-methyl-4-nitrophenyl)-1,3-oxazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c1-7-4-8(2-3-10(7)13(15)16)11-12-9(5-14)6-17-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWREJUWQSAKCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC(=CO2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695895
Record name 2-(3-Methyl-4-nitrophenyl)-1,3-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885274-46-4
Record name 2-(3-Methyl-4-nitrophenyl)-1,3-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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